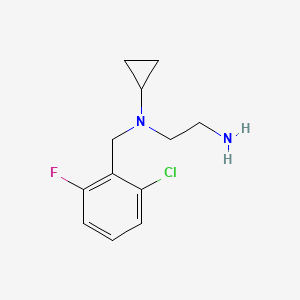

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine

Description

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a 2-chloro-6-fluorobenzyl group and a cyclopropyl substituent on the N1 nitrogen. Its structure combines electron-withdrawing halogen atoms (Cl, F) and a sterically constrained cyclopropyl group, which may influence its reactivity, binding affinity, and physicochemical properties.

Properties

IUPAC Name |

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c13-11-2-1-3-12(14)10(11)8-16(7-6-15)9-4-5-9/h1-3,9H,4-8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYLNYCTCWPRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of functionalized benzyl compounds .

Scientific Research Applications

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structural features enable it to bind to specific sites on target molecules, influencing their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound can be compared to similar ethane-1,2-diamine derivatives based on substituent variations at the N1 position and the aromatic moiety. Below is a detailed analysis:

Substituent Effects at the N1 Position

(a) N1-Ethyl vs. N1-Cyclopropyl Groups

- N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine (CAS 1353975-41-3): This analog replaces the cyclopropyl group with an ethyl chain. However, the cyclopropyl group in the target compound may improve metabolic stability due to its rigid, non-planar structure, a feature exploited in drug design to resist enzymatic degradation .

(b) N1-Isopropyl and Other Aliphatic Groups

Aromatic Moiety Variations

(a) Halogen Substitution Patterns

- 1-N-(2-Chloro-4-fluorophenyl)benzene-1,2-diamine :

This compound features a benzene ring with Cl and F substituents at positions 2 and 4, compared to the 2-chloro-6-fluorobenzyl group in the target compound. The meta-fluorine (position 6) in the latter may alter electronic effects (e.g., dipole moments) and influence interactions with aromatic stacking or hydrogen bonding in biological systems .

(b) Heterocyclic vs. Benzyl Groups

- N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118): The quinoline moiety introduces π-π stacking capabilities and basic nitrogen atoms, which are absent in the target compound. Such features are critical for antimalarial activity, as seen in chloroquine analogs, suggesting divergent applications between the two compounds .

Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Biological Activity : The halogenated benzyl group in the target compound may confer antimicrobial or anticancer properties, as seen in structurally related diamines (e.g., transition metal complexes with antimicrobial effects) .

- Coordination Chemistry : Ethane-1,2-diamines often act as ligands for metal ions. The cyclopropyl group could modulate the chelation efficiency and redox properties of metal complexes compared to ethyl or isopropyl analogs .

- The target compound’s halogen substituents might enhance this property by increasing electron density at adsorption sites .

Biological Activity

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H16ClFN2

- Molecular Weight : 242.72 g/mol

- CAS Number : 1181734-43-9

The compound features a cyclopropyl group and a chloro-fluorobenzyl moiety, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antiviral Activity : Similar compounds have shown significant inhibitory effects against HIV-1. For instance, derivatives with 2-chloro-6-fluorobenzyl substitutions displayed potent activity against wild-type HIV-1 and several mutants, indicating that the structural features of this compound could also confer similar antiviral properties .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in viral replication processes. In enzyme assays, compounds with analogous structures demonstrated high inhibitory activity against HIV reverse transcriptase .

Antiviral Efficacy

A study published in PubMed explored the effects of various 2-chloro-6-fluorobenzyl derivatives on HIV-1 infected cells. The findings indicated that these compounds exhibited picomolar activity against the virus, with significant selectivity for HIV-infected cells over uninfected ones. This suggests a potential therapeutic window for further development .

Structure-Activity Relationship (SAR)

Research focusing on the SAR of similar compounds revealed that modifications at the C5 and C6 positions greatly influence antiviral efficacy. Compounds with specific stereochemistry at these positions showed enhanced binding affinity to viral targets, which could be an essential consideration in the development of this compound .

Comparative Biological Activity

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Antiviral (HIV) | TBD | |

| 2-Cl-6-F-S-DABOs | Antiviral (HIV) | <10 | |

| 6-(2-Chloro-6-fluorobenzyl) derivatives | Antiviral (HIV) | <100 |

Safety and Toxicology

While detailed toxicological data specific to this compound is limited, related compounds have been associated with varying degrees of toxicity. Safety assessments should include evaluations for acute toxicity and long-term effects on human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.